Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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Description
“Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone” is a research compound. It is related to the benzo[c][1,2,5]thiadiazole motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole motif often involves varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for systematic modification of the compound’s optoelectronic and photophysical properties .Chemical Reactions Analysis
The benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester, a related compound, can be used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst . It can also be used in the Miyaura borylation and Suzuki coupling reactions .Mechanism of Action
Target of Action
Similar compounds have been used to prepare benzothiadiazole derivatives as potent inhibitors of the pfkfb3 kinase .
Mode of Action
It’s known that benzothiadiazole derivatives can inhibit the activity of certain kinases . This inhibition could alter the function of these enzymes, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of kinases like pfkfb3 can impact various cellular processes, including glucose metabolism and the regulation of cell growth and proliferation .
Result of Action
The inhibition of kinases can lead to changes in cellular processes, potentially resulting in altered cell growth and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its targets.
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c1-10-3-2-4-15-16(10)19-18(25-15)24-12-8-22(9-12)17(23)11-5-6-13-14(7-11)21-26-20-13/h2-7,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXNSBBTUAMHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone |
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